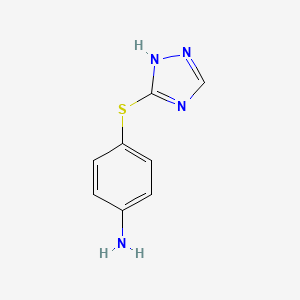

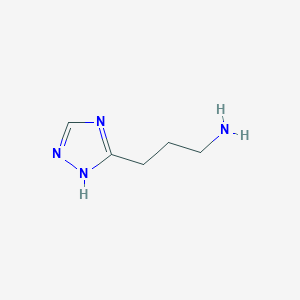

![molecular formula C11H11N5 B6142903 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine CAS No. 1152842-13-1](/img/structure/B6142903.png)

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . The compound “1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine” falls under this category.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is considered as privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .Applications De Recherche Scientifique

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine has been studied for its potential applications in various scientific research areas. It has been used as a building block for the synthesis of various pharmaceuticals and other compounds. It has also been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, this compound has been studied for its potential therapeutic effects in various diseases, including cancer and Alzheimer's disease.

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with a wide range of biological targets .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including direct binding, modulation of enzymatic activity, and interference with signal transduction pathways .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Imidazo[1,2-a]pyridines are generally known for their good bioavailability and favorable pharmacokinetic properties .

Result of Action

Imidazo[1,2-a]pyridines are known to exert a variety of biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazo[1,2-a]pyridines .

Avantages Et Limitations Des Expériences En Laboratoire

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a stable compound that does not degrade easily. In addition, it can be used as a building block for the synthesis of various compounds. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively expensive compound, and its effects on certain biochemical and physiological processes are not yet fully understood.

Orientations Futures

The potential applications of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine are still being explored. Some possible future directions for research include further study of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic effects in various diseases. In addition, further study of its potential as a building block for various pharmaceuticals and other compounds could lead to new and improved compounds. Finally, further study of its potential as a reagent in organic synthesis and as a catalyst in organic reactions could lead to new and improved synthetic methods.

Méthodes De Synthèse

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine can be synthesized in a two-step process starting from 4-chloro-3-nitropyridine. In the first step, the 4-chloro-3-nitropyridine is reacted with ethylenediamine to form an intermediate product, 2-amino-4-chloro-3-nitropyridine. In the second step, this intermediate product is reacted with 2-chloro-4-methylpyridine to form this compound.

Analyse Biochimique

Biochemical Properties

It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been found to inhibit certain cellular pathways, such as the FLT3-ITD and BCR-ABL pathways .

Molecular Mechanism

It is known that some imidazo[1,2-a]pyridine derivatives can inhibit certain enzymes, suggesting that this compound may also interact with enzymes or other biomolecules .

Propriétés

IUPAC Name |

1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-9-5-13-16(6-9)8-10-7-15-4-2-1-3-11(15)14-10/h1-7H,8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIHVTVZWXPXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CN3C=C(C=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)

![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)